

Section 1: Foundational Characterization: Synthesis and Purity Assessment

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Compound of Interest

Compound Name: *5-Methoxy-3-methylpicolinonitrile*

Cat. No.: *B585402*

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The integrity of any thermochemical measurement is fundamentally reliant on the purity of the sample. Therefore, the initial phase of our investigation focuses on the synthesis and rigorous characterization of **5-Methoxy-3-methylpicolinonitrile**.

Plausible Synthetic Pathway

While a definitive, published synthesis for **5-Methoxy-3-methylpicolinonitrile** is not widely available, a logical synthetic route can be proposed based on established transformations of pyridine derivatives. A plausible approach involves the functionalization of a pre-existing picoline scaffold. The specific route would be contingent on the availability of starting materials, but a generalized pathway is outlined below. This proposed synthesis underscores the importance of strategic planning in chemical production to ensure a high-yield, pure final product.

Purity Confirmation: A Multi-Technique Approach

To establish the identity and purity of the synthesized **5-Methoxy-3-methylpicolinonitrile**, a combination of spectroscopic techniques is essential. This multi-faceted approach ensures that the sample is free from starting materials, solvents, and side-products that could significantly impact thermochemical measurements.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are indispensable for elucidating the molecular structure.^[1] The proton NMR should confirm the presence and

connectivity of the methyl, methoxy, and aromatic protons, while the carbon NMR will verify the carbon skeleton, including the characteristic nitrile carbon signal.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is particularly useful for identifying key functional groups. The spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile ($C\equiv N$) stretching vibration, typically found in the $2200-2260\text{ cm}^{-1}$ region.[2] The presence of C-O stretching for the methoxy group and C-H stretching for the aromatic and methyl groups would also be confirmed.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry will determine the precise molecular weight of the compound, confirming its elemental composition ($C_8H_8N_2O$).[3] Fragmentation patterns observed in the mass spectrum can provide further structural confirmation.

Property	Value	Source
Molecular Formula	$C_8H_8N_2O$	[3]
Molecular Weight	148.16 g/mol	[3]
CAS Number	1256792-12-7	[3]

Section 2: Experimental Determination of Thermochemical Properties

With a confirmed pure sample, we can proceed to the core experimental measurements. The choice of techniques is dictated by the specific thermochemical property of interest.

Enthalpy of Combustion and Formation via Bomb Calorimetry

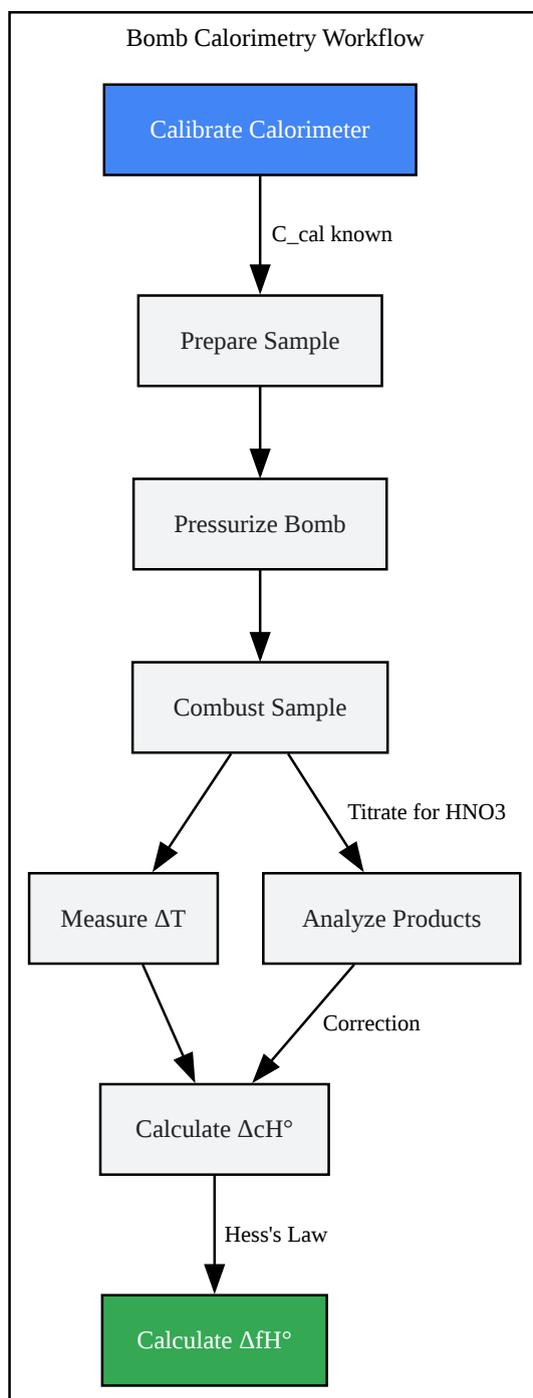
The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone thermochemical property. For organic compounds, it is most commonly determined indirectly from the experimentally measured enthalpy of combustion ($\Delta_c H^\circ$).[4]

The Causality Behind the Choice: Bomb calorimetry is the gold standard for measuring the heat evolved during the complete combustion of a substance in a constant-volume

environment.[4][5] By burning the compound in an excess of oxygen and measuring the temperature change of the surrounding water bath, we can precisely quantify the energy released.

Experimental Protocol: A Self-Validating System

- **Calibration:** The heat capacity of the calorimeter system (C_{cal}) must first be determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This step is critical for the accuracy of all subsequent measurements.
- **Sample Preparation:** A pellet of a precisely weighed mass of **5-Methoxy-3-methylpicolinonitrile** is placed in the sample holder within the bomb. A fuse wire is positioned to ensure ignition.
- **Combustion:** The bomb is sealed, purged of air, and pressurized with pure oxygen. It is then submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
- **Corrections:** For nitrogen-containing compounds, the combustion process forms nitric acid (HNO_3) in addition to carbon dioxide and water. The energy contribution from the formation of nitric acid must be quantified (typically by titrating the bomb washings) and subtracted from the total heat released. The energy from the combustion of the fuse wire must also be accounted for.[6]
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).



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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow into or out of a sample as a function of temperature.[7] This allows for the determination of heat capacity (C_p) and the characterization of phase transitions.[7][8]

The Causality Behind the Choice: DSC provides a direct measurement of the energy required to raise the temperature of the sample, which is the definition of heat capacity.[9] It is also highly sensitive to the endothermic and exothermic events associated with phase changes like melting or solid-solid transitions.

Experimental Protocol: ASTM E1269 Standard Approach

- **Baseline Scan:** An initial scan is run with empty sample and reference pans to establish the baseline heat flow of the instrument.
- **Standard Scan:** A second scan is performed with a sapphire standard, a material with a well-characterized heat capacity. This allows for the calibration of the heat flow signal.
- **Sample Scan:** The final scan is conducted with a known mass of **5-Methoxy-3-methylpicolinonitrile**.
- **Calculation of C_p :** The heat capacity of the sample is calculated at each temperature by comparing its heat flow signal to that of the sapphire standard and the baseline.[9]
- **Phase Transition Analysis:** Any sharp endothermic peaks in the DSC thermogram indicate melting points, from which the enthalpy of fusion can be calculated by integrating the peak area.

Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This is crucial for determining the thermal stability and decomposition profile of the compound.

The Causality Behind the Choice: TGA directly measures mass loss, providing unambiguous information about when a material begins to decompose or volatilize.[10][11] When coupled with DSC (Simultaneous DSC-TGA), it can differentiate between phase transitions (no mass loss) and decomposition events (mass loss).[12]

Experimental Protocol

- A small, accurately weighed sample of **5-Methoxy-3-methylpicolinonitrile** is placed in the TGA furnace.
- The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously recorded as a function of temperature.
- The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability.

Section 3: Computational Prediction of Thermochemical Properties

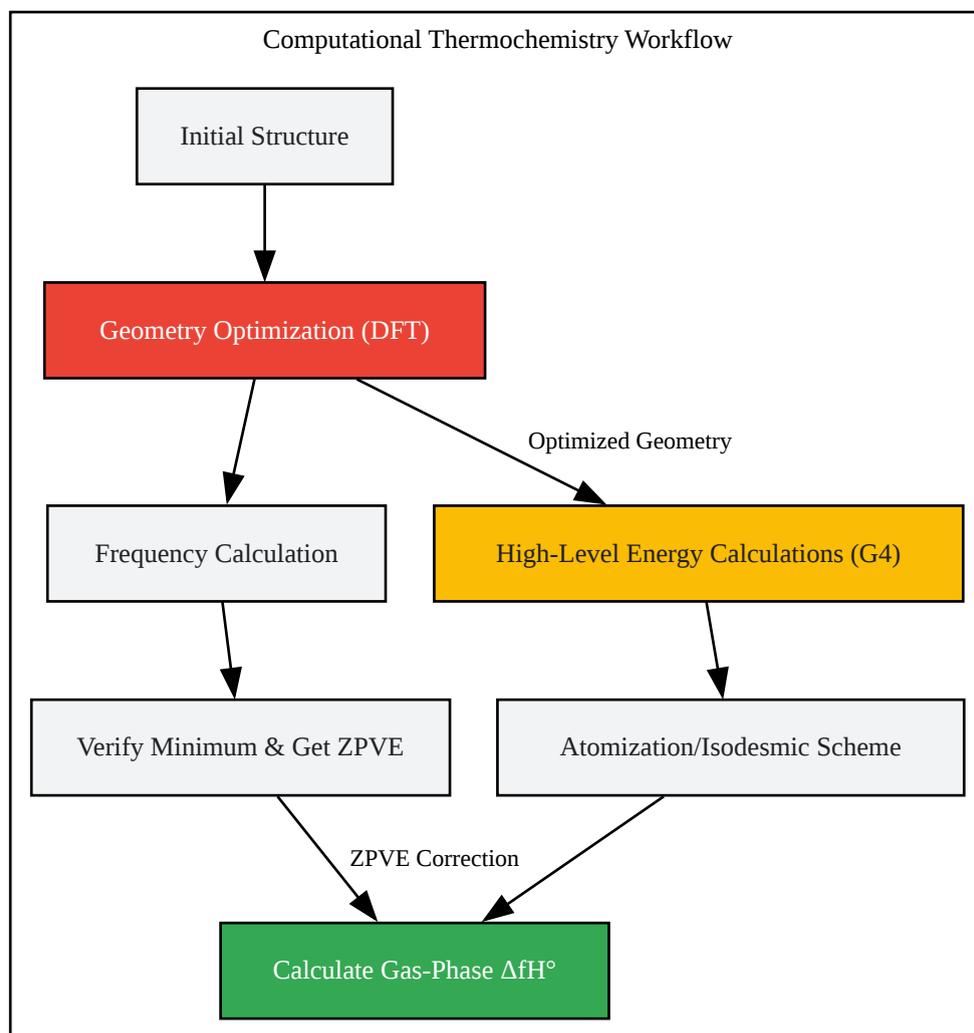
Computational chemistry offers a powerful, complementary approach to experimental measurements, providing insights into thermochemical properties that may be difficult or costly to measure directly.[13][14]

Quantum Chemical Methods: DFT and Composite Models

The Causality Behind the Choice: For a molecule of this size, Density Functional Theory (DFT) provides a good balance between computational cost and accuracy for geometry optimization and frequency calculations.[15] However, for high-accuracy thermochemical data, composite methods like the Gaussian-n (G-n) theories (e.g., G4 theory) are often employed.[16] These "recipes" approximate a very high-level calculation by combining results from several lower-level calculations, aiming for "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[14][16][17]

Computational Workflow

- **Geometry Optimization:** The 3D structure of **5-Methoxy-3-methylpicolinonitrile** is optimized using a DFT method (e.g., B3LYP) with a suitable basis set.
- **Frequency Calculation:** A vibrational frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
- **Single-Point Energy Calculations:** A series of high-level single-point energy calculations are performed as prescribed by the chosen composite method (e.g., G4 theory).[17][18]
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.
 - **Atomization Method:** The calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. This requires highly accurate experimental enthalpies of formation for the individual atoms.[19]
 - **Isodesmic Reaction Method:** A hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. The enthalpy of formation of the target molecule is then derived if the enthalpies of formation of all other species in the reaction are known experimentally.



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Caption: Workflow for calculating the gas-phase enthalpy of formation via composite quantum chemical methods.

Section 4: Data Synthesis and Validation

The true strength of this approach lies in the integration of experimental and computational data.

Thermochemical Property	Experimental Method	Computational Method	Key Insights
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Bomb Calorimetry	G4 Theory (Isodesmic Reactions)	Fundamental stability of the molecule.
Heat Capacity (C_p)	Differential Scanning Calorimetry (DSC)	DFT (Frequency Analysis)	Energy required to heat the material; structural changes.
Thermal Stability	Thermogravimetric Analysis (TGA)	N/A (Can inform bond dissociation energies)	Decomposition temperature; safe handling limits.
Enthalpy of Fusion ($\Delta_{fus} H$)	Differential Scanning Calorimetry (DSC)	N/A	Energy required for melting.

A close agreement between the standard enthalpy of formation derived from bomb calorimetry and the value predicted by high-accuracy G4 calculations would provide a high degree of confidence in the results. Discrepancies would necessitate a re-evaluation of both the experimental procedures (e.g., sample purity, combustion completeness) and the computational model.

Conclusion

This guide has outlined a rigorous, multi-pronged strategy for the comprehensive determination of the thermochemical properties of **5-Methoxy-3-methylpicolinonitrile**. By grounding our approach in the principles of sample purity, validated experimental protocols, and high-accuracy computational chemistry, we can establish a reliable thermochemical profile for this promising molecule. This foundational data is not merely academic; it is critical for process safety, reaction optimization, and ultimately, the successful translation of this compound from a laboratory curiosity to a valuable component in drug development or materials science.

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